2-(1-Hydroxyethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 2-(Alkylamino)benzonitriles has been achieved through rhodium-catalyzed cyanation on the aryl C-H bond, demonstrating the versatility of cyanation reactions in producing benzonitrile derivatives. This method provides moderate to good yields and tolerates various substituents, indicating a potential pathway for the synthesis of 2-(1-Hydroxyethyl)benzonitrile (Dong et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray diffraction, FT-IR spectroscopy, and DFT calculations. These studies provide insights into the molecular conformations and the effects of substituents on the overall structure, which are critical for understanding the properties and reactivity of 2-(1-Hydroxyethyl)benzonitrile (Demircioğlu et al., 2015).
Chemical Reactions and Properties
2-(1-Hydroxyethyl)benzonitrile and its derivatives participate in various chemical reactions, including base-mediated cyclization and alkali-induced transformations, leading to the formation of complex structures. These reactions highlight the compound's reactivity and potential for creating diverse chemical entities (Tsai et al., 2016).
Scientific Research Applications
Sensing Local Environment in Ionic Liquids : Benzonitrile derivatives have been used as infrared probes to monitor the local environment in ionic liquids, such as hydrogen bonding and intrinsic electric fields. This is significant in understanding the properties and behaviors of ionic liquids in various applications (Zhang et al., 2013).
Synthesis of Isochroman-1-ones : The reactivity of benzonitrile derivatives has been utilized in the synthesis of 3-substituted isochroman-1-one derivatives, which are important in organic synthesis and potentially in pharmaceutical applications (Khoumeri et al., 2018).
Antimicrobial Activity : Certain benzonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Fadda et al., 2013).
Biodegradation by Fungi : Fungi like Fusarium solani can degrade benzonitrile, converting it into benzoate and ammonia. This process plays a role in the biodegradation of certain herbicides in the environment, showing the ecological relevance of benzonitrile derivatives (Harper, 1977).
Herbicide Degradation in Soil : The microbial degradation of benzonitrile herbicides like dichlobenil in soil and subsurface environments has been studied, highlighting the environmental fate and persistence of these herbicides (Holtze et al., 2008).
Synthesis of Nonsteroidal Androgen Receptor Antagonists : Benzonitrile derivatives have been synthesized for potential use in treating conditions like androgenetic alopecia and for sebum control. This has implications in dermatology and endocrinology (Li et al., 2008).
Green Synthesis of Benzonitrile : A novel green synthesis route for benzonitrile using ionic liquids as recycling agents has been developed, demonstrating an environmentally friendly approach to synthesizing nitriles (Li et al., 2019).
properties
IUPAC Name |
2-(1-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYOBOUUVMQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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